molecular formula C19H16N2O2S2 B2612029 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898433-70-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No. B2612029
CAS RN: 898433-70-0
M. Wt: 368.47
InChI Key: YUPQZGWPPZAYRS-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thiazole compounds and is a derivative of benzamide. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of compounds bearing the chromeno[4,3-d]thiazol moiety, including structures similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide, have been synthesized and evaluated for their antitumor activities. Some of these compounds exhibited significant anticancer activities against lung and colon cancer cells, highlighting their potential as therapeutic agents in oncology (El-Helw et al., 2019).

Adenosine Receptor Ligands

Research on chromone-thiazole hybrids has identified them as potential ligands for human adenosine receptors, suggesting their application in developing treatments targeting diseases mediated by these receptors (Cagide et al., 2015). The study's focus on the synthesis and characterization of these compounds underlines their relevance in medicinal chemistry and pharmacology.

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, closely related to the chemical structure , have been developed as chemosensors for cyanide anions. These compounds exhibit changes in color and fluorescence upon interaction with cyanide, demonstrating their potential application in environmental monitoring and safety (Wang et al., 2015).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-2-24-15-10-6-4-8-13(15)18(22)21-19-20-17-12-7-3-5-9-14(12)23-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPQZGWPPZAYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide

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